BenchChemオンラインストアへようこそ!

3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid

Physicochemical profiling Drug-likeness Medicinal chemistry

The compound 3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid (CAS 880457-30-7) is a heterocyclic small molecule comprising a 4(3H)-quinazolinone core with a 6-nitro substituent and an N3-propanoic acid side chain. It belongs to the quinazolinone family, a privileged scaffold in medicinal chemistry known for diverse biological activities including antitumor, antimicrobial, and anti-inflammatory properties.

Molecular Formula C11H9N3O5
Molecular Weight 263.209
CAS No. 880457-30-7
Cat. No. B2478374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid
CAS880457-30-7
Molecular FormulaC11H9N3O5
Molecular Weight263.209
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C=N2)CCC(=O)O
InChIInChI=1S/C11H9N3O5/c15-10(16)3-4-13-6-12-9-2-1-7(14(18)19)5-8(9)11(13)17/h1-2,5-6H,3-4H2,(H,15,16)
InChIKeyPXCWYIIAPIBRGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid (CAS 880457-30-7): A Versatile 6-Nitroquinazolinone Scaffold for Drug Discovery


The compound 3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid (CAS 880457-30-7) is a heterocyclic small molecule comprising a 4(3H)-quinazolinone core with a 6-nitro substituent and an N3-propanoic acid side chain . It belongs to the quinazolinone family, a privileged scaffold in medicinal chemistry known for diverse biological activities including antitumor, antimicrobial, and anti-inflammatory properties [1]. The compound serves as a research chemical and building block, with its nitro group and carboxylic acid functionality conferring distinct reactivity and physicochemical properties compared to non-nitrated or side-chain-modified analogs .

Why 3-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid (CAS 880457-30-7) Cannot Be Replaced by Generic Quinazolinone Analogs


Substitution of this compound with the non-nitrated parent 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS 25818-88-6) or homologs with varying side-chain lengths leads to quantifiable changes in molecular weight, lipophilicity, hydrogen-bonding capacity, and reactive functionality. The 6-nitro group introduces electron-withdrawing character that modulates the quinazolinone core's reactivity and binding interactions, while the propanoic acid linker length influences conformational flexibility and target engagement . These differences translate into distinct pharmacokinetic and pharmacodynamic profiles within the quinazolinone class, making the compound a uniquely positioned intermediate for structure–activity relationship (SAR) exploration, particularly in programs targeting lipoxygenase and dihydroorotate dehydrogenase (DHODH) pathways [1].

Quantitative Differentiation of 3-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid (CAS 880457-30-7) from Closest Analogs


Enhanced Hydrogen-Bonding Acceptor Capacity vs. Non-Nitrated Parent Compound (CAS 25818-88-6)

The target compound possesses 6 hydrogen-bond acceptors versus 3 for the non-nitrated parent 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a difference driven entirely by the 6-nitro group . This doubling of H-acceptor count is accompanied by an increased topological polar surface area (TPSA) of 115.33 Ų compared to an estimated ~72–76 Ų for the parent (calculated from its 3-acceptor composition). The higher TPSA correlates with improved aqueous solubility and reduced passive membrane permeability, which are critical considerations in fragment-based drug design and lead optimization [1].

Physicochemical profiling Drug-likeness Medicinal chemistry

Increased Lipophilicity (LogP) vs. Acetic Acid Homolog (CAS 94242-57-6) and Parent Compound

The target compound exhibits a LogP of 0.78 (alternatively reported as 0.23 by a different computational method ), which is higher than both the non-nitrated parent 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid (LogP = 0.43) and the shorter-chain acetic acid homolog 2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid (CAS 94242-57-6), which has a LogP of approximately -0.1 to 0.1 (estimated based on its reduced carbon count and increased polarity). The propanoic acid linker of the target compound provides an additional methylene unit compared to the acetic acid homolog, incrementally modulating lipophilicity and conformational flexibility (4 rotatable bonds vs. 2) .

Lipophilicity ADME prediction SAR

Reported Lipoxygenase Inhibitory Activity with Multi-Target Profile vs. Selective Quinazolinone Analogs

According to institutional repository data from the Medical University of Lublin, 3-(6-nitro-4-oxo-4H-quinazolin-3-yl)-propionic acid is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [1]. This multi-target inhibition profile is qualitatively distinct from 6-nitroquinazolin-4(3H)-one (CAS 6943-17-5), which is primarily reported for antimicrobial and anticancer intermediate applications , and from the non-nitrated parent compound (CAS 25818-88-6), which is described as an antimicrobial and anticancer agent without explicit lipoxygenase annotation . While quantitative IC50 values for the target compound against lipoxygenase isoforms are not publicly available in the accessed records, the annotated multi-target profile provides a clear differentiating feature for scientific selection in inflammation and eicosanoid-pathway research.

Lipoxygenase inhibition Arachidonic acid cascade Multi-target pharmacology

DHODH Inhibitory Potential of 6-Nitroquinazolinone Scaffold vs. Non-Nitrated Quinazolinones

Quinazolinone derivatives bearing electron-withdrawing substituents have been explored as bioisosteric replacements for naphthoquinone-based DHODH inhibitors, with first-generation compounds achieving up to 60% HsDHODH inhibition at 250 µM [1]. Within this chemotype, the 6-nitro substitution pattern is structurally analogous to nitro-containing quinazolinone DHODH inhibitors disclosed in patent literature, including compounds from US20240034730 with IC50 values as low as 70 nM against human DHODH [2]. While the target compound itself has not been directly assayed in published DHODH screens, its 6-nitro-4-oxoquinazolinone core aligns with the pharmacophoric requirements for DHODH ubiquinone-site binding, distinguishing it from non-nitrated quinazolinones (e.g., CAS 25818-88-6) that lack the electron-withdrawing group necessary for optimal cofactor-site interactions [1].

DHODH inhibition Pyrimidine biosynthesis Antiviral/anticancer

Commercially Available Purity and Supplier Diversity vs. Structurally Related Intermediates

The target compound is commercially available from multiple verified suppliers with a standard purity specification of 95% (e.g., Chemscene Cat. CS-0245253, purity 95% ; Ambeed Cat. A1089665, purity 95% ; AKSci Cat. 5014CG, purity 95% ; Leyan Cat. 1315923, purity 95% ). This level of multi-vendor availability with consistent purity specifications provides procurement reliability. By comparison, the homologous 2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid (CAS 94242-57-6) is available at 95–98% purity from fewer vendors , and the non-nitrated parent compound (CAS 25818-88-6) is routinely supplied at 98% purity —a higher baseline but without the 6-nitro functionality. The target compound thus represents a balanced availability profile: the 6-nitro group is retained (unlike the parent) while multiple sourcing options exist (unlike the less-available acetic acid homolog).

Chemical procurement Building block availability Research supply chain

Recommended Application Scenarios for 3-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid (CAS 880457-30-7) Based on Differential Evidence


Fragment-Based and Structure-Guided Drug Design Targeting DHODH

The 6-nitroquinazolinone core of this compound aligns with the pharmacophoric requirements for ubiquinone-site DHODH inhibitors, as demonstrated by structurally related patent-exemplified compounds with IC50 values as low as 70 nM [1]. The electron-withdrawing nitro group at position 6 is a key determinant for cofactor-site binding interactions, while the propanoic acid side chain offers a handle for further derivatization. Researchers developing next-generation DHODH inhibitors for antiviral or anticancer applications can use this compound as a core scaffold for fragment growing or as a reference standard in biochemical assays [2].

Arachidonic Acid Cascade and Lipoxygenase Pathway Research

As annotated by the Medical University of Lublin as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [3], this compound is positioned as a tool molecule for studying the lipoxygenase pathway in inflammatory disease models. Its additional inhibitory activity against cyclooxygenase (to a lesser extent) suggests a multi-target eicosanoid-modulating profile, making it relevant for phenotypic screening in inflammation, asthma, or cardiovascular research where dual LOX/COX modulation is of interest [3].

Synthesis of Diversified Quinazolinone Libraries via Carboxylic Acid Derivatization

The free carboxylic acid functionality at the propanoic acid terminus serves as a versatile synthetic handle for amide coupling, esterification, or reduction, enabling the generation of structurally diverse quinazolinone libraries. This derivatization potential, combined with the 6-nitro group's capacity for subsequent reduction to a 6-amino analog (a common strategy for generating hydrogen-bond-donating substituents), makes the compound a strategic building block for SAR exploration in medicinal chemistry programs .

Physicochemical Benchmarking and ADME Property Optimization

With a TPSA of 115.33 Ų and LogP of 0.78 , this compound resides within favorable oral drug-likeness space (TPSA < 140 Ų; LogP < 5) as defined by Veber and Lipinski rules [4]. Its intermediate lipophilicity and balanced hydrogen-bonding profile make it a useful reference standard for calibrating computational ADME models within quinazolinone chemical space, particularly when benchmarking against the more polar acetic acid homolog or the less functionalized non-nitrated parent .

Quote Request

Request a Quote for 3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.